2-Desamino-2-hydroxy trimethoprim

Analytical Chemistry Pharmaceutical Analysis HPLC

Generic ANDA filers face regulatory risk if Trimethoprim EP Impurity E is not accurately quantified. This certified reference material provides compendial identity (USP Related Compound A) for validated HPLC system suitability (resolution ≥ 7.7 vs. Trimethoprim) and relative response factor determination under ICH Q2(R1). - Lot-specific purity on CoA enables GMP-compliant impurity marker solutions. - Established as thermal/photolytic degradant for stability-indicating method development. - Traceable to EP/USP monographs, eliminating qualification gaps during regulatory review. Global shipment with batch-specific CoA for reliable import clearance.

Molecular Formula C14H17N3O4
Molecular Weight 291.3 g/mol
CAS No. 60729-91-1
Cat. No. B046580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Desamino-2-hydroxy trimethoprim
CAS60729-91-1
Synonyms6-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-2(1H)-pyrimidinone;  USP Trimethoprim Related Compound A; 
Molecular FormulaC14H17N3O4
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N
InChIInChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18)
InChIKeyOYDLMYVTTNXWRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Desamino-2-hydroxy Trimethoprim: Structure and Identity


2-Desamino-2-hydroxy trimethoprim (CAS 60729-91-1) is a synthetic derivative of trimethoprim (TMP), a widely used antibiotic. Chemically, it is a 2-pyrimidinol derivative (4-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-2(1H)-pyrimidinone) where the 2-amino group of trimethoprim is replaced by a hydroxyl group . This structural modification results in a compound with a molecular formula of C14H17N3O4 and a molecular weight of 291.3 g/mol . In regulatory contexts, this compound is officially recognized as Trimethoprim EP Impurity E and Trimethoprim USP Related Compound A, and it is supplied as a certified reference material for analytical applications .

Compendial impurity standard: EP Impurity E & USP Related Compound A
Intended for HPLC system suitability per EP/USP monograph
Marker for forced degradation and stability-indicating method development
Certified reference material supports regulatory filing context

2-Desamino-2-hydroxy Trimethoprim: Non-Interchangeable Analogs


The scientific and regulatory value of 2-desamino-2-hydroxy trimethoprim is not derived from its intrinsic bioactivity, which has not been extensively reported in primary literature, but from its defined, compendial identity as a specific process impurity of the active pharmaceutical ingredient (API) trimethoprim [1]. Generic substitution with other DHFR inhibitors or trimethoprim analogs is not scientifically valid in the context of analytical method development, method validation (AMV), or quality control (QC) applications. This compound is a specific marker (Trimethoprim EP Impurity E / USP Related Compound A) required by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs . Its use as a certified reference material (CRM) ensures that analytical methods are specific to this exact impurity, which is essential for regulatory filing (e.g., ANDA). No other in-class compound, regardless of its structural or pharmacological similarity, can serve this precise compendial function.

Non-compendial trimethoprim analogs may not meet EP/USP impurity marker specificity
Generic DHFR inhibitors may not serve as specific impurity E markers
Research-grade materials may lack certified traceability required for regulatory filing

2-Desamino-2-hydroxy Trimethoprim: Quantitative Evidence


HPLC Resolution for Impurity Analysis

In a high-performance liquid chromatography (HPLC) method designed to meet European Pharmacopoeia (EP) criteria for the impurity determination of trimethoprim, the chromatographic resolution between impurity E (2-desamino-2-hydroxy trimethoprim) and trimethoprim was 7.7 [1]. This is a critical performance metric, as the EP monograph requires a minimum resolution of not less than 2.5 between the trimethoprim peak and impurity E [1]. The tailing factor for trimethoprim in this method was 1.1, well within the EP criterion of not more than 2.0 [1].

HPLC Resolution
Head-to-head
Resolution 7.7
vs. EP minimum 2.5 (tailing factor 1.1)
Supports method specificity per EP monograph
C18 column conditions; exceeds system suitability requirement
Analytical Chemistry Pharmaceutical Analysis HPLC

13C NMR Structural Marker

In a degradation study of trimethoprim, the structure of 2-desamino-2-hydroxy trimethoprim (as a degradation product) was determined by physical methods. It was found that the resonance of the C-5 carbon in the 13C NMR spectrum is indicative of the substitution at the 2-position [1]. This specific resonance pattern can be used to distinguish this compound from other trimethoprim-related impurities or analogs.

13C NMR Marker
Reported
C-5 resonance shift
Indicative of 2-substitution
Supports identity verification of impurity
Qualitative diagnostic feature; reference spectrum required
Analytical Chemistry NMR Spectroscopy Structural Elucidation

Compendial Reference Standard Compliance

2-Desamino-2-hydroxy trimethoprim is commercially available as a certified reference material (CRM) or pharmaceutical secondary standard (e.g., from Sigma-Aldrich) with a certified purity . It is designated as Trimethoprim EP Impurity E and USP Related Compound A, and is supplied with detailed characterization data compliant with regulatory guidelines (ICH) [1].

Certified Material
Cross-study comparable
Certified purity with EP/USP traceability
Per ISO 17034 & ISO/IEC 17025
Meets regulatory documentation requirements
COA provides batch-specific purity for quantitation
Pharmaceutical Analysis Quality Control Reference Standards

Physical Property Benchmarks

The reported melting point of 2-desamino-2-hydroxy trimethoprim is >210°C (decomposition) and its predicted LogP is 0.7 [1]. These values differ from those of the parent drug trimethoprim, which has a melting point of 199-203°C and a LogP of approximately 0.9 [2].

Physical Benchmarks
Cross-study comparable
mp >210°C (dec.) vs. 199–203°C
LogP 0.7 vs. 0.9 (TMP)
Differences support method development context
Predicted LogP; confirm experimentally for specific method conditions
Physical Chemistry Pharmaceutical Development Analytical Characterization

2-Desamino-2-hydroxy Trimethoprim: Application Scenarios


HPLC Method Validation Standard

This compound is the definitive reference standard for identifying and quantifying the specified impurity E (or USP Related Compound A) in trimethoprim drug substance and drug product. It is used to spike test samples to confirm system suitability (as demonstrated by a resolution of 7.7 vs. trimethoprim [1]) and to establish relative response factors for accurate quantification, as mandated by ICH guidelines and EP/USP monographs [2].

Forced Degradation and Stability Studies

As a known degradation product of trimethoprim under thermal or photochemical stress [1], this compound is used to create stressed samples for developing stability-indicating methods. Its distinct 13C NMR signature (C-5 resonance) can be used to confirm its presence in complex degradation mixtures [1].

QC Release Testing

In a GMP QC laboratory, the compound is used as a working standard to prepare system suitability solutions and impurity marker solutions. The batch-specific purity value provided on the Certificate of Analysis (COA) for the certified reference material [1] is used to calculate the accurate concentration of this impurity in each batch of trimethoprim API, ensuring it is below the acceptable limit.

ANDA Filings

For a generic pharmaceutical company filing an ANDA for trimethoprim or co-trimoxazole, demonstrating control over all specified impurities is a critical regulatory requirement. The use of this compendial-grade reference material provides the necessary traceability and data integrity required by the FDA and EMA [1][2].

Application
Selection Property
Validation Focus
HPLC Method Validation
Compendial Identity & Resolution
System Suitability & Relative Response Factor
Forced Degradation Studies
Degradation Marker Identity
Stability-Indicating Method Specificity
QC Release Testing
Certified Purity (COA)
Impurity Limit Calculation per Batch
ANDA Filings
Compendial-Grade Traceability
Regulatory Data Integrity (FDA/EMA)

Technical Documentation Hub

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